molecular formula C17H19ClN4O B2362625 (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone CAS No. 2249058-89-5

(2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2362625
CAS No.: 2249058-89-5
M. Wt: 330.82
InChI Key: YRGJIFIGMXOXHE-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a chloro and ethyl group, and a piperazine ring substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine and piperazine rings, followed by their functionalization and coupling.

    Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

    Formation of Piperazine Ring: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

    Functionalization: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride, and ethylated using ethyl iodide in the presence of a base.

    Coupling: The functionalized pyridine and piperazine rings are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate binding sites and mechanisms of action.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl groups on the pyridine ring, as well as the piperazine ring, contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of its target, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-methylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylmorpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The uniqueness of (2-Chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone lies in its specific substitution pattern and the presence of both pyridine and piperazine rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-chloro-6-ethylpyridin-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-2-14-11-13(12-15(18)20-14)17(23)22-9-7-21(8-10-22)16-5-3-4-6-19-16/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGJIFIGMXOXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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